molecular formula C44H44F4N4 B13412633 meso-Tetra (4-fluorophenyl) porphine

meso-Tetra (4-fluorophenyl) porphine

Cat. No.: B13412633
M. Wt: 704.8 g/mol
InChI Key: UJUOAKQUKORTJV-UHFFFAOYSA-N
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Description

meso-Tetra (4-fluorophenyl) porphine: is a synthetic porphyrin compound characterized by the presence of four fluorophenyl groups attached to the meso positions of the porphine ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra (4-fluorophenyl) porphine typically involves the condensation of pyrrole with 4-fluorobenzaldehyde under acidic conditions. The reaction is often carried out using the Adler method, which involves heating the reactants in propionic acid. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are also scaled up, employing industrial chromatography techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: meso-Tetra (4-fluorophenyl) porphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form porphyrin derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the porphyrin to its reduced forms, such as chlorins and bacteriochlorins.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various porphyrin derivatives with altered electronic and photophysical properties, making them suitable for different applications .

Mechanism of Action

The mechanism of action of meso-Tetra (4-fluorophenyl) porphine involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS). These ROS can induce cellular damage, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes and DNA, leading to cell death upon light activation .

Comparison with Similar Compounds

Uniqueness: meso-Tetra (4-fluorophenyl) porphine stands out due to the presence of fluorine atoms, which enhance its photophysical properties and stability. This makes it particularly suitable for applications requiring high-performance materials, such as in optoelectronics and advanced medical therapies .

Properties

Molecular Formula

C44H44F4N4

Molecular Weight

704.8 g/mol

IUPAC Name

5,10,15,20-tetrakis(4-fluorophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin

InChI

InChI=1S/C44H44F4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-17,19,22,24,33-44,49-52H,18,20-21,23H2

InChI Key

UJUOAKQUKORTJV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C3C=CC(N3)C(C4CCC(N4)C(C5C=CC(N5)C(C1N2)C6=CC=C(C=C6)F)C7=CC=C(C=C7)F)C8=CC=C(C=C8)F)C9=CC=C(C=C9)F

Origin of Product

United States

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